

An In-depth Technical Guide to the General Chemical Properties of Metal Alkoxides

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Compound of Interest		
Compound Name:	Magnesium methoxide	
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Introduction

Metal alkoxides, compounds with the general formula M(OR)n, are a versatile class of organometallic compounds characterized by a metal atom (M) bonded to one or more alkyl groups (R) through an oxygen atom. Their unique chemical properties, arising from the polar M-O bond and the organic nature of the alkoxy group, make them indispensable reagents and precursors in a wide array of chemical applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of metal alkoxides is crucial for their effective utilization in catalysis, materials science, and the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core chemical properties of metal alkoxides, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Chemical Properties

The chemistry of metal alkoxides is dominated by the nature of the metal-oxygen bond, which can range from predominantly covalent to highly ionic, depending on the electronegativity of the metal.[3] This polarity governs their reactivity, particularly their susceptibility to hydrolysis and their utility as catalysts and precursors.

Structure and Bonding



Metal alkoxides exhibit a remarkable diversity in their structures, often forming oligomeric or polymeric aggregates.[4] This association is driven by the tendency of the metal center to expand its coordination sphere, with alkoxy groups acting as bridging ligands.[3] The degree of oligomerization is influenced by the steric bulk of the alkyl group; bulkier groups tend to favor monomeric or smaller oligomeric species.[5] For instance, titanium methoxide exists as a tetramer, [Ti(OCH₃)₄]₄, while the bulkier titanium isopropoxide is primarily monomeric in nonpolar solvents.[5][6]

Table 1: Representative Metal-Oxygen Bond Lengths and M-O-C Bond Angles in Selected Metal Alkoxides

Metal Alkoxide	Metal	M-O Bond Length (Å)	M-O-C Bond Angle (°)	Reference(s)
Titanium(IV) isopropoxide	Ti	~1.77 - 1.82	~150 - 170	[2][7][8]
Zirconium(IV) n- propoxide	Zr	~1.95 - 2.15	~130 - 160	[3][9][10][11]
Hafnium(IV) n- butoxide	Hf	~1.90 - 2.10	Not widely reported	[4][12]
Tin(II) tert- butoxide	Sn	~2.13 - 2.21	Not widely reported	[13]

Note: Bond lengths and angles can vary depending on the crystalline form, solvent coordination, and whether the alkoxy group is terminal or bridging.

Synthesis of Metal Alkoxides

Several synthetic routes are employed for the preparation of metal alkoxides, with the choice of method depending on the reactivity of the metal and the desired purity of the product.

 Reaction of an Active Metal with an Alcohol: Highly electropositive metals like sodium, potassium, and magnesium react directly with alcohols to form the corresponding alkoxide and hydrogen gas.[1]



- Reaction of a Metal Halide with an Alcohol or Alkoxide: This is a common method for less reactive metals. The reaction of a metal chloride with an alcohol often produces hydrogen chloride as a byproduct, which can be removed by reaction with a base like ammonia.[1][14]
 Alternatively, metathesis with a sodium alkoxide is a convenient route.[1]
- Electrochemical Synthesis: This method involves the anodic dissolution of a metal in an alcohol in the presence of a conductive additive. It is a clean method for producing highpurity metal alkoxides.[15]

Key Reactions of Metal Alkoxides

The reactivity of metal alkoxides is centered around the lability of the M-O bond, making them susceptible to attack by protic reagents and enabling their use as catalysts.

- Hydrolysis and Condensation (Sol-Gel Process): The most characteristic reaction of metal
 alkoxides is their facile hydrolysis in the presence of water to form metal hydroxides, which
 can then undergo condensation to produce metal oxides.[4][5] This sequence of reactions is
 the foundation of the sol-gel process, a versatile method for synthesizing high-purity ceramic
 and glass materials at mild conditions.[16]
- Alcoholysis (Transesterification): Metal alkoxides can react with other alcohols to exchange their alkoxy groups. This equilibrium-driven process can be shifted by removing the more volatile alcohol, allowing for the synthesis of different metal alkoxides.[9]
- Formation of Oxo-alkoxides: Partial hydrolysis or ether elimination can lead to the formation of oxo-alkoxides, which contain both oxo (O²⁻) and alkoxy (OR⁻) ligands.[15]

Data Presentation

Table 2: Physicochemical Properties of Common Metal Alkoxides



Property	Titanium(IV) isopropoxide	Zirconium(IV) n- propoxide	Hafnium(IV) n- butoxide
CAS Number	546-68-9	23519-77-9	22411-22-9
Molecular Formula	C12H28O4Ti	C12H28O4Zr	C16H36HfO4
Molecular Weight (g/mol)	284.22	327.57	470.94
Appearance	Colorless to pale- yellow liquid	Yellow liquid	Colorless to yellow/green liquid
Density (g/mL at 20°C)	0.96	1.058	1.2376
Melting Point (°C)	14-20	N/A	N/A
Boiling Point (°C/mmHg)	232 / 760	208 / 0.1	280-5 / 0.01
Solubility	Soluble in ethanol, ether, benzene	Insoluble in water	N/A
Reference(s)	[5][6][16][17][18]	[19][20][21][22][23][24]	[15][25][26][27]

Experimental Protocols Synthesis of Titanium(IV) Isopropoxide from Titanium(IV) Chloride

This protocol describes the synthesis of titanium(IV) isopropoxide via the reaction of titanium(IV) chloride with isopropanol, using ammonia to neutralize the HCl byproduct.

Materials:

- Titanium(IV) chloride (TiCl₄)
- Anhydrous isopropanol
- Anhydrous toluene



- Ammonia gas
- Schlenk line and glassware
- Filter cannula

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with TiCl₄ and anhydrous toluene.
- Cool the flask in an ice bath and slowly add a solution of anhydrous isopropanol in toluene dropwise with vigorous stirring.
- Once the addition is complete, bubble anhydrous ammonia gas through the reaction mixture. A white precipitate of ammonium chloride will form.
- Continue the ammonia addition until the precipitation is complete.
- Filter the reaction mixture via a filter cannula to remove the ammonium chloride precipitate.
- Wash the precipitate with anhydrous toluene to recover any product.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield pure titanium(IV) isopropoxide.

Hydrolysis of Zirconium(IV) n-propoxide for Zirconia Sol Preparation

This protocol outlines the controlled hydrolysis of zirconium(IV) n-propoxide to form a stable zirconia sol.

Materials:

Zirconium(IV) n-propoxide (as a solution in n-propanol)



- Deionized water
- Nitric acid (as a catalyst)
- Ethanol

Procedure:

- In a flask, dilute the zirconium(IV) n-propoxide solution with ethanol to the desired concentration.
- In a separate beaker, prepare an aqueous solution of nitric acid.
- With vigorous stirring, slowly add the acidic water solution to the zirconium alkoxide solution.
- Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, resulting in the formation of a translucent sol.
- The stability and particle size of the sol can be influenced by the water-to-alkoxide ratio, pH, and temperature.

Synthesis of Hafnium(IV) tert-butoxide

This protocol details the synthesis of hafnium(IV) tert-butoxide from hafnium(IV) chloride.[14]

Materials:

- Hafnium(IV) chloride (HfCl₄)
- Potassium tert-butoxide
- · Anhydrous n-hexane
- Schlenk line and glassware

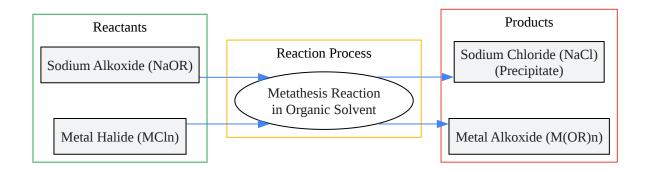
Procedure:

 Under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous n-hexane to a three-necked flask and stir to create a uniform suspension.[28]



- Slowly add hafnium(IV) chloride to the reaction mixture. The molar ratio of HfCl₄ to potassium tert-butoxide should be approximately 1:4.8. Maintain the reaction temperature between 20 and 60°C during the addition.[28]
- After the addition is complete, maintain the reaction temperature between 40-65°C and continue stirring for 6-10 hours under an inert atmosphere.[28]
- Remove the n-hexane solvent at atmospheric pressure.
- Once the solvent is completely removed, purify the product by vacuum distillation, collecting the fraction at 90-92°C/5mmHg to obtain pure hafnium(IV) tert-butoxide.[28]

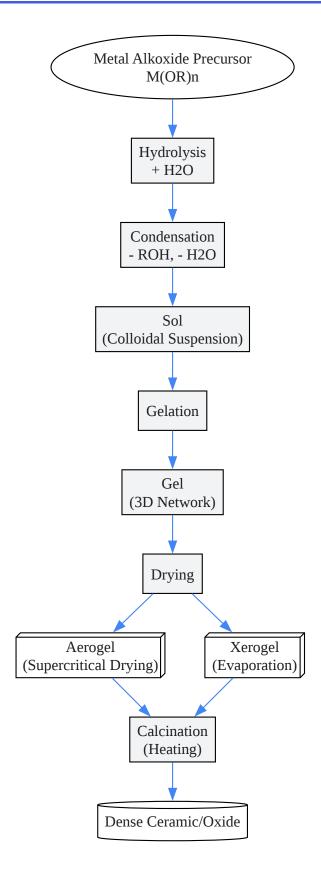
Mandatory Visualizations



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Caption: General workflow for the synthesis of metal alkoxides via metathesis.





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